Tipiracil

Thymidine phosphorylase inhibition Enzyme kinetics IC50 comparison

Tipiracil is a synthetic pyrimidinedione derivative that functions as a potent and competitive inhibitor of the enzyme thymidine phosphorylase (TPase). It is not utilized as a standalone therapeutic agent; rather, its primary and only clinically validated function is to inhibit the TPase-mediated degradation of the cytotoxic nucleoside analog trifluridine.

Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
CAS No. 183204-74-2
Cat. No. B1663634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipiracil
CAS183204-74-2
Synonyms5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione
tipiracil
Molecular FormulaC9H11ClN4O2
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
InChIInChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16)
InChIKeyQQHMKNYGKVVGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 mg/ml (warmed)

Tipiracil (CAS 183204-74-2): A Thymidine Phosphorylase Inhibitor for Trifluridine Bioavailability Enhancement


Tipiracil is a synthetic pyrimidinedione derivative that functions as a potent and competitive inhibitor of the enzyme thymidine phosphorylase (TPase) [1]. It is not utilized as a standalone therapeutic agent; rather, its primary and only clinically validated function is to inhibit the TPase-mediated degradation of the cytotoxic nucleoside analog trifluridine [2]. By blocking this rapid catabolic pathway, tipiracil substantially elevates the systemic exposure and oral bioavailability of trifluridine, enabling a clinically viable oral dosing regimen for the combination product TAS-102 (Lonsurf) [3].

Tipiracil (CAS 183204-74-2) Procurement Rationale: Why Not All TP Inhibitors Are Interchangeable


Procurement of a generic 'thymidine phosphorylase inhibitor' is insufficient for achieving the specific pharmacokinetic modulation required for trifluridine combination therapy. Tipiracil is uniquely validated in combination with trifluridine at a precise 1:0.5 molar ratio, where its potent inhibition (IC50 = 35 nM) and selectivity profile ensure a predictable and clinically meaningful increase in trifluridine exposure [1]. Substituting tipiracil with a less potent or less selective TP inhibitor would result in suboptimal trifluridine bioavailability, risking therapeutic failure [2]. The following quantitative evidence demonstrates the specific, non-fungible performance characteristics that define tipiracil's utility.

Tipiracil Quantitative Differentiation Evidence: Potency, Selectivity, PK Enhancement, and Clinical Validation


Tipiracil vs. 7-Deazaxanthine and KIN-59: A 1,000- to 3,000-Fold Superiority in Thymidine Phosphorylase Inhibition

In direct biochemical assays, tipiracil demonstrates an IC50 for human thymidine phosphorylase of 35 nM (0.035 µM) [1]. This potency is three orders of magnitude greater than that of the widely used standard inhibitor 7-deazaxanthine (IC50 = 41.0 µM) [2] and the allosteric inhibitor KIN-59 (IC50 = 67 µM) [3]. The quantified difference represents a 1,171-fold and 1,914-fold increase in potency, respectively, at the enzyme level.

Thymidine phosphorylase inhibition Enzyme kinetics IC50 comparison

Tipiracil's Exquisite Enzyme Selectivity: >28,500-Fold Discrimination Against Off-Target Pyrimidine Metabolism

Tipiracil exhibits profound selectivity for its intended target, thymidine phosphorylase (TPase). In contrast to many kinase inhibitors that exhibit promiscuous binding, tipiracil's IC50 for TPase is 35 nM, whereas its activity against four other critical pyrimidine-metabolizing enzymes is negligible, with IC50 values exceeding 1,000,000 nM (>1 mM) for each . This translates to a selectivity window of >28,500-fold.

Enzyme selectivity Off-target activity Pyrimidine metabolism

Quantified Pharmacokinetic Enhancement: Tipiracil Increases Trifluridine Exposure by 37-Fold in Human Subjects

The functional consequence of tipiracil's enzymatic inhibition was quantified in a Phase 1 crossover study. When co-administered as TAS-102, tipiracil increased the systemic exposure (AUC0-last) of a single 35 mg/m² dose of trifluridine by approximately 37-fold compared to the administration of trifluridine alone [1]. The peak plasma concentration (Cmax) was similarly increased by 22-fold.

Pharmacokinetics Bioavailability Clinical trial

Validated Clinical Differentiation: TAS-102 (Trifluridine/Tipiracil) Extends Overall Survival vs. Placebo in Refractory Metastatic Colorectal Cancer

The clinical utility of the trifluridine/tipiracil combination was established in the pivotal Phase III RECOURSE trial. In patients with heavily pretreated metastatic colorectal cancer, treatment with TAS-102 resulted in a statistically significant improvement in overall survival (OS) compared to placebo: median OS was 7.1 months for TAS-102 versus 5.3 months for placebo (HR = 0.68, P < 0.0001) [1]. This validated survival benefit, enabled by tipiracil, provides a distinct clinical differentiator from other late-line agents like regorafenib, which was approved based on a 6.4-month median OS (HR = 0.77 vs. placebo) [2].

Clinical efficacy Overall survival Colorectal cancer

Manufacturing Control and Stability: Quantified Crystal Form Differentiation for Reproducible API Quality

Tipiracil hydrochloride exhibits polymorphism, and the selection of the correct crystal form is critical for pharmaceutical manufacturing. Crystal Form I, characterized by a powder X-ray diffraction pattern with peaks at 11.6°, 17.2°, 17.8°, 23.3°, 27.1°, and 29.3° (2θ±0.1°), is identified as the most stable form, offering excellent preservation stability and lower chargeability compared to Forms II and III [1]. This form is specifically claimed in patents for its superior handling and storage properties, which are essential for consistent drug product quality [2].

Solid-state chemistry Polymorphism Stability

Optimal Tipiracil (CAS 183204-74-2) Application Scenarios for Scientific and Industrial Users


Pharmacokinetic Booster in Oral Fluoropyrimidine Combination Therapy

Tipiracil is exclusively used in combination with trifluridine. It is not a stand-alone agent. Its primary application scenario is as a component of TAS-102 (Lonsurf) for the treatment of metastatic colorectal cancer and gastric cancer [1]. Any research or development involving oral trifluridine for oncology must incorporate tipiracil at the validated molar ratio (1:0.5 trifluridine:tipiracil) to achieve the required 37-fold increase in systemic exposure [2].

Biochemical Assay for Thymidine Phosphorylase Activity and Inhibitor Screening

Tipiracil serves as the gold-standard reference inhibitor in any assay designed to measure thymidine phosphorylase activity or to screen for novel TP inhibitors. Its well-characterized potency (IC50 = 35 nM) and high selectivity provide a reliable positive control and benchmark for comparing the activity of new chemical entities [3]. Its use in this context ensures assay validation and cross-study comparability.

Development of Novel Trifluridine-Based Drug Delivery Systems or Formulations

In the development of novel oral or parenteral formulations of trifluridine, tipiracil is an essential excipient-like active ingredient. Its role is to inhibit intestinal and hepatic first-pass metabolism of trifluridine, thereby enabling sustained therapeutic plasma levels [4]. Any such development project must source and incorporate tipiracil of verified identity and purity, preferably the stable Crystal Form I, to ensure consistent product performance.

In Vivo Preclinical Oncology Models of Fluoropyrimidine Resistance

In preclinical xenograft models where trifluridine is evaluated for efficacy, the co-administration of tipiracil is mandatory to recapitulate the human pharmacokinetic profile [5]. Omitting tipiracil in these models results in rapid trifluridine clearance and a false-negative readout of antitumor activity. The use of tipiracil is therefore a critical methodological requirement for generating translatable in vivo data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tipiracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.